A Comprehensive Technical Guide to the Structural Elucidation of 4-benzyl-1H-pyrazol-5-amine
A Comprehensive Technical Guide to the Structural Elucidation of 4-benzyl-1H-pyrazol-5-amine
This guide provides an in-depth walkthrough for the comprehensive structural elucidation of 4-benzyl-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] The methodologies and analytical strategies detailed herein are designed for researchers, scientists, and professionals in drug development, offering a framework for unambiguous molecular characterization.
Introduction
The pyrazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities.[3][4] The 5-aminopyrazole moiety, in particular, serves as a versatile building block for constructing complex molecular architectures with significant pharmacological potential.[1][5][6] The subject of this guide, 4-benzyl-1H-pyrazol-5-amine, combines the pyrazole core with a benzyl substituent at the C4 position and an amine group at C5. Its precise structural confirmation is paramount for understanding its chemical reactivity, structure-activity relationships (SAR), and potential as a drug candidate.
This document will detail a multi-pronged analytical approach, leveraging a suite of spectroscopic and analytical techniques to build a cohesive and self-validating structural proof. We will explore the causality behind experimental choices, moving from foundational analyses to more complex, two-dimensional experiments for definitive assignment.
I. Foundational Analysis: Mass Spectrometry and Elemental Analysis
The initial steps in structure elucidation aim to determine the molecular formula. High-resolution mass spectrometry (HRMS) and elemental analysis provide the empirical and molecular formulas, which are the fundamental pieces of the structural puzzle.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the molecular formula. For 4-benzyl-1H-pyrazol-5-amine (C₁₀H₁₁N₃), the expected monoisotopic mass can be calculated.
| Atom | Quantity | Exact Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 10 | 12.00000 | 120.00000 |
| Hydrogen (¹H) | 11 | 1.00783 | 11.08613 |
| Nitrogen (¹⁴N) | 3 | 14.00307 | 42.00921 |
| Total | 173.09534 |
An experimentally determined mass value within a narrow tolerance (typically < 5 ppm) of this calculated mass provides strong evidence for the proposed molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the synthesized compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.
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Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected at m/z 174.10317.
-
Data Analysis: Compare the experimentally observed m/z value with the theoretically calculated value for C₁₀H₁₂N₃⁺.
Elemental Analysis
Elemental analysis provides the percentage composition of each element (C, H, N) in the molecule. This technique serves as an independent verification of the molecular formula determined by HRMS.
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | 12.01 | 10 | 120.10 | 69.34 |
| Hydrogen | 1.01 | 11 | 11.11 | 6.42 |
| Nitrogen | 14.01 | 3 | 42.03 | 24.26 |
| Total | 173.24 | 100.00 |
Experimental values for C, H, and N should align with these calculated percentages within an acceptable error margin (typically ±0.4%).
II. Spectroscopic Characterization: Unveiling the Molecular Framework
With the molecular formula established, the next phase involves elucidating the connectivity of the atoms using a combination of spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 4-benzyl-1H-pyrazol-5-amine, the IR spectrum is expected to show characteristic absorption bands.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |
| N-H (amine & pyrazole) | Stretching | 3400-3200 | Presence of primary amine and pyrazole N-H |
| C-H (aromatic) | Stretching | 3100-3000 | Indicates the benzyl group's aromatic ring |
| C-H (aliphatic) | Stretching | 3000-2850 | Corresponds to the benzylic CH₂ group |
| C=C (aromatic) | Stretching | 1600-1450 | Aromatic ring skeletal vibrations |
| C=N (pyrazole) | Stretching | ~1590 | Pyrazole ring stretching |
| N-H (amine) | Bending (scissoring) | ~1650 | Confirms the primary amine |
| C-N | Stretching | ~1290 | C-N bond of the pyrazole ring[7] |
Experimental Protocol: FT-IR Spectroscopy
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Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all protons and carbons.[8][9][10]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons.
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Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons.
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Pyrazole C3-H: A singlet around δ 7.5-8.0 ppm. The exact chemical shift can vary depending on the solvent and tautomeric form.
-
Benzylic Protons (CH₂): A singlet around δ 3.9-4.1 ppm, integrating to 2 protons.
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Amine Protons (NH₂): A broad singlet that can appear over a wide range (δ 4.0-6.0 ppm), integrating to 2 protons. Its position is solvent and concentration-dependent, and it may exchange with D₂O.
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Pyrazole N-H: A very broad singlet, often difficult to observe, typically downfield (> δ 10 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
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Aromatic Carbons (Benzyl Group): Multiple signals between δ 125-140 ppm. The quaternary carbon (C-ipso) will be weaker than the protonated carbons.
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Pyrazole C3, C4, C5: The chemical shifts of the pyrazole ring carbons are diagnostic. C5, bearing the amino group, will be significantly upfield. C3 will be downfield, and C4, attached to the benzyl group, will have a characteristic shift.
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Benzylic Carbon (CH₂): A signal in the aliphatic region, typically around δ 30-35 ppm.
2D NMR Spectroscopy for Definitive Assignments
While 1D NMR provides initial assignments, 2D NMR is crucial for confirming the connectivity.[8][9]
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COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For this molecule, it would primarily confirm the coupling within the aromatic ring of the benzyl group, though these may be complex.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[9] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for elucidating the overall carbon skeleton by showing correlations between protons and carbons that are 2-3 bonds away.[8][9][10] Key expected HMBC correlations for 4-benzyl-1H-pyrazol-5-amine are:
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The benzylic CH₂ protons to the pyrazole C4, C3, and C5 carbons, as well as to the aromatic carbons of the benzyl group.
-
The pyrazole C3-H proton to the pyrazole C4 and C5 carbons.
-
The amine NH₂ protons to the pyrazole C5 and C4 carbons.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for observing exchangeable protons like N-H.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Data Analysis: Integrate the ¹H NMR signals. Use the combination of 1D and 2D spectra to assign all proton and carbon signals and confirm the molecular structure.
III. Definitive Structure Confirmation: Single-Crystal X-ray Crystallography
For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[11][12] This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. A recent study on the closely related 4-benzyl-1H-pyrazole has shown that it crystallizes in a chiral space group.[13]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[14]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data.
-
Data Analysis: Analyze the resulting crystal structure to confirm the connectivity, stereochemistry (if any), and investigate intermolecular interactions such as hydrogen bonding.
IV. Integrated Data Analysis and Conclusion
Visualizations
Experimental Workflow for Structure Elucidation
Caption: Workflow for the comprehensive structural elucidation of a novel compound.
Key HMBC Correlations for Structure Confirmation
Sources
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- 12. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
